molecular formula C18H10Cl5NO3S B14219117 Benzenesulfonamide, 2,5-dichloro-N-[4-(2,4,6-trichlorophenoxy)phenyl]- CAS No. 823782-42-9

Benzenesulfonamide, 2,5-dichloro-N-[4-(2,4,6-trichlorophenoxy)phenyl]-

Cat. No.: B14219117
CAS No.: 823782-42-9
M. Wt: 497.6 g/mol
InChI Key: HGRAWGUTKQEAAE-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 2,5-dichloro-N-[4-(2,4,6-trichlorophenoxy)phenyl]- is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 2,5-dichloro-N-[4-(2,4,6-trichlorophenoxy)phenyl]- typically involves multiple steps, starting with the chlorination of benzenesulfonamide. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The intermediate products are then subjected to further reactions to introduce the trichlorophenoxy group, often using phenol derivatives and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps such as recrystallization or chromatography to ensure the desired purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2,5-dichloro-N-[4-(2,4,6-trichlorophenoxy)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzenesulfonamides .

Scientific Research Applications

Benzenesulfonamide, 2,5-dichloro-N-[4-(2,4,6-trichlorophenoxy)phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving sulfonamide-sensitive enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 2,5-dichloro-N-[4-(2,4,6-trichlorophenoxy)phenyl]- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular pathways, leading to various biological effects. Computational studies have shown that it binds to the Qo site of mitochondrial complexes II and III, inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Benzenesulfonamide, 2,5-dichloro-N-[4-(2,4,6-trichlorophenoxy)phenyl]- apart is its dual-target inhibition of mitochondrial complexes II and III, which is not commonly observed in similar compounds. This unique mechanism of action makes it a valuable compound for research in mitochondrial biology and related fields .

Properties

CAS No.

823782-42-9

Molecular Formula

C18H10Cl5NO3S

Molecular Weight

497.6 g/mol

IUPAC Name

2,5-dichloro-N-[4-(2,4,6-trichlorophenoxy)phenyl]benzenesulfonamide

InChI

InChI=1S/C18H10Cl5NO3S/c19-10-1-6-14(21)17(9-10)28(25,26)24-12-2-4-13(5-3-12)27-18-15(22)7-11(20)8-16(18)23/h1-9,24H

InChI Key

HGRAWGUTKQEAAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)OC3=C(C=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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